1D-myo-inositol 6-phosphate(2−) is an organophosphate oxoanion that plays a significant role in cellular signaling and metabolism. It is classified under inositol phosphates, which are crucial for various biological processes, including signal transduction pathways and cellular regulation. This compound is recognized for its involvement in the synthesis of inositol phosphates that function as secondary messengers in cellular signaling cascades.
1D-myo-inositol 6-phosphate(2−) can be derived from the phosphorylation of myo-inositol, a naturally occurring carbohydrate that is prevalent in various plant and animal tissues. It is synthesized enzymatically through the action of specific kinases that add phosphate groups to myo-inositol.
The synthesis of 1D-myo-inositol 6-phosphate(2−) typically involves enzymatic pathways where myo-inositol undergoes phosphorylation. Key methods include:
The synthesis often requires precise control of reaction conditions, including pH and temperature, to favor the formation of specific phosphate esters. Purification techniques such as chromatography are employed to isolate the desired compound from reaction mixtures.
1D-myo-inositol 6-phosphate(2−) features a cyclohexane ring with multiple hydroxyl groups and a phosphate group attached at the 6-position. The molecule exhibits chirality due to its multiple stereocenters.
1D-myo-inositol 6-phosphate(2−) participates in various biochemical reactions:
The reaction mechanisms often involve nucleophilic attacks on phosphate groups and can be influenced by metal ions that act as cofactors for enzyme activity.
The action of 1D-myo-inositol 6-phosphate(2−) primarily involves its role as a signaling molecule within cells. It participates in:
Research indicates that inositol phosphates can regulate enzyme activity and interact with proteins involved in signaling pathways, contributing to their functional diversity.
1D-myo-inositol 6-phosphate(2−) is utilized in various scientific fields:
The biosynthesis of 1D-myo-inositol 6-phosphate (I6P) initiates with the conversion of glucose-6-phosphate (G6P) to 1L-myo-inositol 3-phosphate (Ins(3)P), catalyzed by myo-inositol-3-phosphate synthase (MIPS). This NAD⁺-dependent enzymatic reaction represents the first committed step in de novo inositol biosynthesis across eukaryotes, including mammals, plants, and fungi [3] [5] [7]. MIPS operates as a tetramer in yeast (Saccharomyces cerevisiae) and a trimer in mammals, with each monomer containing three functional domains: a catalytic domain for G6P binding, an NAD⁺-binding domain, and a stabilizing central domain [5] [7].
Post-synthesis, Ins(3)P undergoes dephosphorylation by inositol monophosphatase (IMPase) to yield free myo-inositol. This inositol pool is subsequently phosphorylated at the 6-position by specific inositol kinases to form I6P. Alternatively, I6P can arise through direct isomerization of other inositol monophosphates or via lipid-mediated pathways involving phosphatidylinositol (PI) hydrolysis [3] [9]. The activity of MIPS is post-translationally regulated by phosphorylation at conserved serine residues (Ser-177, Ser-279, and Ser-357 in humans). Phosphomimetic mutations at these sites (e.g., S279D and S357D) significantly reduce enzymatic activity, highlighting a critical regulatory mechanism for cellular inositol homeostasis [5].
Table 1: Key Enzymes in I6P Biosynthesis
Enzyme | Reaction Catalyzed | Cofactors/Regulators | Functional Role |
---|---|---|---|
MIPS | G6P → Ins(3)P | NAD⁺ | De novo inositol synthesis |
IMPase | Ins(3)P → myo-inositol | Mg²⁺ | Inositol recycling |
Inositol kinases | myo-inositol → I6P | ATP | Position-specific phosphorylation |
I6P serves as a metabolic hub within the larger inositol phosphate (InsP) network, interfacing lipid-dependent and glucose-dependent pathways. The lipid-dependent branch generates Ins(1,4,5)P₃ from receptor-triggered hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂). Concurrently, the glucose-dependent branch produces Ins(3)P via MIPS, which converges with Ins(1,4,5)P₃ metabolites at Ins(1,3,4)P₃ [3]. I6P participates in this network through:
Notably, genetic ablation of IPMK or ITPK1 drastically reduces cellular InsP₅/InsP₆ pools, underscoring their non-redundant roles in I6P metabolism despite overlapping kinase activities [3] [5].
Table 2: Enzymes Governing I6P Interconversion
Enzyme | Substrate Specificity | Product Formed | Inhibitors/Activators |
---|---|---|---|
ITPK1 | Broad (I6P, Ins(1,3,4)P₃, etc.) | Ins(1,4,5)P₃, InsP₄ isomers | — |
IPMK | Ins(1,4,5)P₃, Ins(1,3,4,5)P₄ | Ins(1,3,4,5,6)P₅ | Phosphate starvation (induces) |
IMPase | All InsP isomers | myo-inositol | Li⁺ (IC₅₀ = 0.8 mM) |
Dephosphorylation of I6P is mediated by non-specific phosphatases and specialized inositol phosphate phosphatases. Studies in rat enterocytes reveal two distinct phosphatase activities:
Compartmentalization dictates phosphatase function: Surface phosphatases facilitate inositol recycling for transmembrane transport, whereas intracellular phosphatases (e.g., 5-phosphatase) terminate InsP-mediated signaling events. Mutational studies in yeast confirm that IMPase orthologues hydrolyze all InsP isomers except Ins(2)P, with no activity on multiply phosphorylated InsPs [5] [6]. The phosphatase S184A/S374A double mutation in MIPS elevates cellular inositol by evading inhibitory phosphorylation, demonstrating crosstalk between kinase/phosphatase systems [5].
Table 3: Phosphatases Acting on I6P
Phosphatase Type | Subcellular Localization | I6P Activity | Inhibitors |
---|---|---|---|
Non-specific phosphatase | Plasma membrane | High | Glucose-6-phosphate |
5-Phosphatase | Intracellular (particulate) | Low | 2,3-Bisphosphoglycerate |
IMPase | Cytosol | High | Li⁺ |
Compound Nomenclature
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